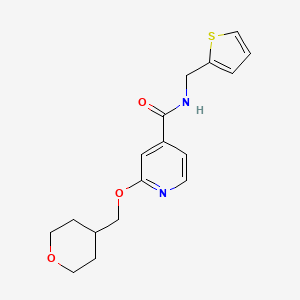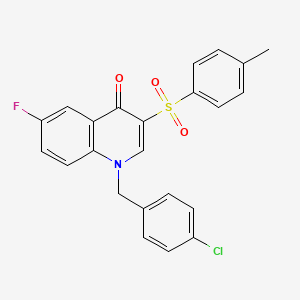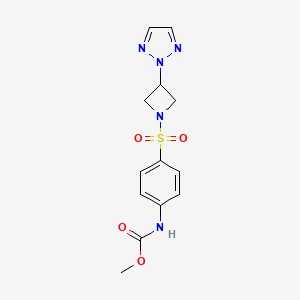![molecular formula C14H16N4O4S B2414263 4-Méthoxy-1-méthyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097888-13-4](/img/structure/B2414263.png)
4-Méthoxy-1-méthyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de « 4-Méthoxy-1-méthyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one » :
Agents antiviraux
Ce composé a montré un potentiel en tant qu’agent antiviral. Sa structure unique lui permet d’interagir avec les protéines virales, inhibant ainsi leur réplication. Des recherches ont démontré son efficacité contre divers virus à ARN et à ADN, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments antiviraux .
Applications anti-inflammatoires
Le composé présente des propriétés anti-inflammatoires significatives. Il peut inhiber la production de cytokines pro-inflammatoires, réduisant ainsi l’inflammation dans divers modèles. Cela en fait un agent thérapeutique potentiel pour le traitement des maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Recherche anticancéreuse
La this compound a été étudiée pour ses propriétés anticancéreuses. Elle peut induire l’apoptose dans les cellules cancéreuses et inhiber leur prolifération. Ce composé est étudié pour son utilisation potentielle en chimiothérapie, en particulier pour les cancers résistants aux traitements conventionnels .
Activité antimicrobienne
Ce composé a démontré une activité antimicrobienne à large spectre. Il est efficace contre divers agents pathogènes bactériens et fongiques, ce qui en fait un candidat précieux pour le développement de nouveaux antibiotiques. Son mécanisme d’action implique la perturbation de l’intégrité de la membrane cellulaire des microbes .
Effets neuroprotecteurs
Des recherches ont montré que ce composé possède des propriétés neuroprotectrices. Il peut protéger les neurones du stress oxydatif et de l’apoptose, qui sont fréquents dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson. Cela en fait un agent thérapeutique potentiel pour ces affections .
Applications cardiovasculaires
Le composé s’est avéré avoir des effets bénéfiques sur le système cardiovasculaire. Il peut réduire la tension artérielle et améliorer la fonction cardiaque, ce qui en fait un traitement potentiel de l’hypertension artérielle et de l’insuffisance cardiaque. Son mécanisme implique la modulation de l’activité de certaines enzymes et de certains récepteurs impliqués dans la régulation cardiovasculaire .
Propriétés antidiabétiques
Des études ont indiqué que ce composé peut améliorer la sensibilité à l’insuline et réduire la glycémie. Cela en fait un candidat prometteur pour le développement de nouveaux traitements du diabète. Son mécanisme implique la modulation de l’activité des enzymes impliquées dans le métabolisme du glucose .
Activité antioxydante
Le composé présente de fortes propriétés antioxydantes. Il peut piéger les radicaux libres et réduire le stress oxydatif, qui est impliqué dans diverses maladies, notamment le cancer, les maladies cardiovasculaires et les troubles neurodégénératifs. Cela en fait un composé précieux pour le développement de thérapies antioxydantes .
Propriétés
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-8-10(11(21-2)5-13(17)19)14(20)18-4-3-9(7-18)22-12-6-15-23-16-12/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBXAOJJIJVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
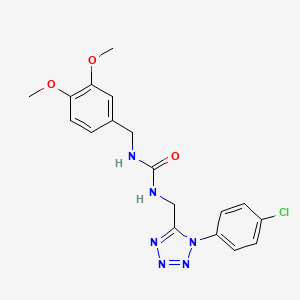
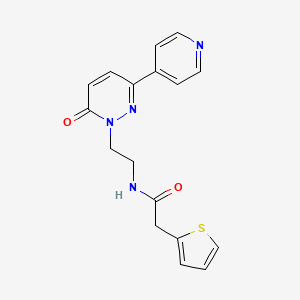
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
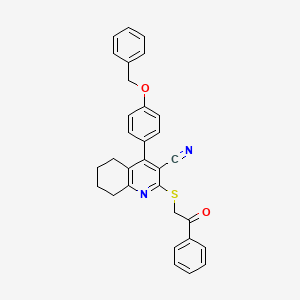
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
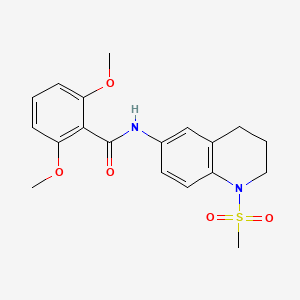
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
